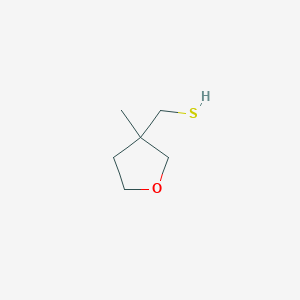
(3-Methyloxolan-3-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyloxolan-3-yl)methanethiol is an organic compound with the molecular formula C6H12OS. It is a thiol derivative of oxolane, characterized by the presence of a sulfur atom bonded to a methylene group, which is further connected to a 3-methyl-substituted oxolane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxolan-3-yl)methanethiol typically involves the reaction of 3-methyloxolane with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the thiol addition to the oxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxolan-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
(3-Methyloxolan-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (3-Methyloxolan-3-yl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Methyloxolan-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3-Methyloxolan-3-yl)methanamine: Contains an amine group instead of a thiol group.
(3-Methyloxolan-3-yl)methanoic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness
(3-Methyloxolan-3-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiol group allows it to participate in specific reactions and interactions that are not possible with other functional groups .
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
(3-methyloxolan-3-yl)methanethiol |
InChI |
InChI=1S/C6H12OS/c1-6(5-8)2-3-7-4-6/h8H,2-5H2,1H3 |
InChI Key |
WMMKIYNQZARYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















